molecular formula C19H16ClN3O3 B2598375 5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1428366-71-5

5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No.: B2598375
CAS No.: 1428366-71-5
M. Wt: 369.81
InChI Key: KZGUNHBHMDKJSZ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methoxy, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

  • Introduction of the Pyridazinyl Group: : The pyridazinyl group can be introduced through a coupling reaction. This involves the reaction of the benzamide intermediate with a pyridazinyl derivative, such as 1-methyl-6-oxo-1,6-dihydropyridazine, under conditions that facilitate the formation of the desired bond.

  • Final Assembly: : The final step involves the coupling of the intermediate compounds to form the target molecule. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups in the pyridazinyl moiety, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxylated derivatives, while nucleophilic substitution of the chloro group can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It can be used in the study of enzyme interactions, receptor binding, and cellular pathways.

Medicine

In medicine, 5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups may enhance binding affinity, while the pyridazinyl moiety could modulate biological activity. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares the benzamide core and chloro/methoxy substitutions but differs in the nature of the substituent on the phenyl ring.

    5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-23-18(24)10-8-16(22-23)13-5-3-4-6-15(13)21-19(25)14-11-12(20)7-9-17(14)26-2/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGUNHBHMDKJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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